![molecular formula C11H23NO2S B14638062 4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol CAS No. 53463-95-9](/img/structure/B14638062.png)
4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol is an organosulfur compound characterized by the presence of a methanesulfinyl group attached to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol typically involves the reaction of methanesulfinyl chloride with a suitable piperidine derivative. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form methanesulfonyl derivatives.
Reduction: Reduction reactions can convert the methanesulfinyl group to a methanesulfanyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include methanesulfonyl derivatives, methanesulfanyl derivatives, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include methanesulfonyl chloride, methanesulfinyl chloride, and other piperidine derivatives with different substituents.
Uniqueness
4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol is unique due to the presence of both the methanesulfinyl group and the highly substituted piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
53463-95-9 |
|---|---|
Formule moléculaire |
C11H23NO2S |
Poids moléculaire |
233.37 g/mol |
Nom IUPAC |
2,2,6,6-tetramethyl-4-(methylsulfinylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C11H23NO2S/c1-9(2)6-11(13,8-15(5)14)7-10(3,4)12-9/h12-13H,6-8H2,1-5H3 |
Clé InChI |
VCVRNEXJZRVFRY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1)(C)C)(CS(=O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


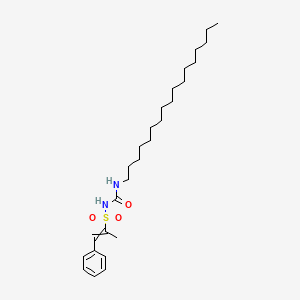
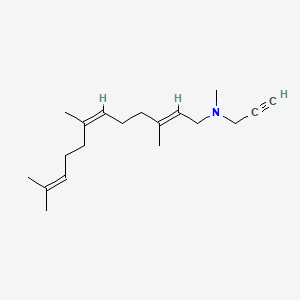

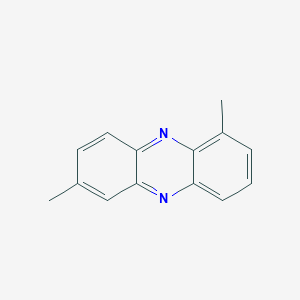
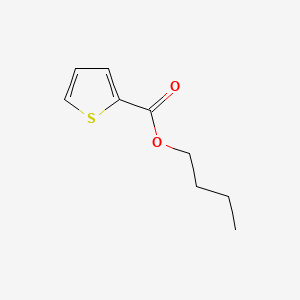
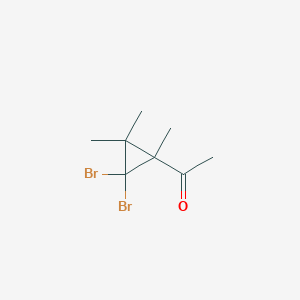
![3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14638038.png)
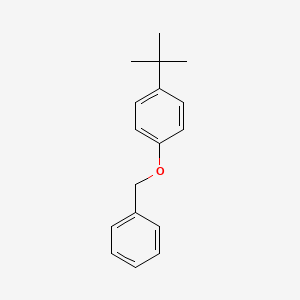
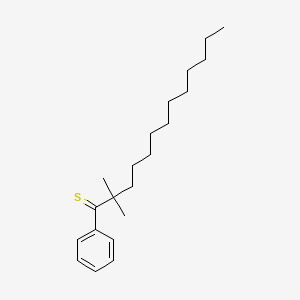
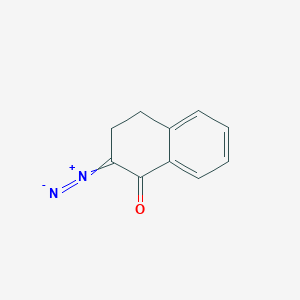
![1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14638058.png)
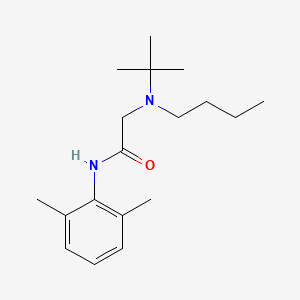
![4-[(Pyridin-4-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638075.png)
![1-[2-(2,3-Dihydro-1H-inden-1-yl)ethyl]piperidine](/img/structure/B14638076.png)
